An In-depth Technical Guide to 1-methoxy-10H-acridin-9-one: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-methoxy-10H-acridin-9-one: Structure, Properties, and Potential Applications
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1-methoxy-10H-acridin-9-one. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Acridone Scaffold
Acridone is a tricyclic heterocyclic organic compound that forms the core structure of a wide range of biologically active molecules.[1] Its planar nature allows for intercalation into DNA and RNA, a property that has been extensively explored in the development of anticancer agents.[1] The acridone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, antimalarial, and anti-inflammatory properties.[2] The substitution pattern on the acridone ring system plays a crucial role in modulating the biological activity and physicochemical properties of these compounds. This guide focuses specifically on the 1-methoxy substituted derivative, 1-methoxy-10H-acridin-9-one.
Chemical Structure and Properties
2.1. Molecular Structure
The chemical structure of 1-methoxy-10H-acridin-9-one is characterized by a central acridone core with a methoxy group (-OCH₃) substituted at the C1 position.
Molecular Formula: C₁₄H₁₁NO₂[3]
SMILES: COC1=CC=CC2=C1C(=O)C3=CC=CC=C3N2[3]
InChI Key: NSKBTSFWBPFPMI-UHFFFAOYSA-N[3]
The molecule possesses a planar, aromatic ring system, which is a key determinant of its chemical behavior and biological interactions.
Diagram of the logical relationship between the core structure and its properties:
Caption: Relationship between the acridone core, methoxy substituent, and resulting properties.
2.2. Physicochemical Properties
Experimentally determined physicochemical data for 1-methoxy-10H-acridin-9-one are not widely available in the public domain. However, based on the properties of the parent acridone and other methoxy-substituted analogs, the following can be inferred:
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Weight | 225.24 g/mol | Calculated from Molecular Formula |
| Melting Point | Likely >300 °C | The parent acridone has a melting point of >300 °C.[4] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF. | Acridones are generally insoluble in water and soluble in polar aprotic solvents.[5] |
| XlogP | 2.9 | Predicted by PubChem.[3] |
| Appearance | Likely a yellow crystalline solid. | Acridone and its simple derivatives are typically yellow solids.[5] |
Synthesis and Characterization
3.1. Synthetic Approach: The Ullmann Condensation
The most common and versatile method for the synthesis of acridones is the Ullmann condensation reaction.[1] This involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 1-methoxy-10H-acridin-9-one, the logical precursors would be 2-aminobenzoic acid and a suitably substituted methoxy-iodobenzene or methoxy-bromobenzene.
Diagram of the Ullmann Condensation Workflow:
Caption: Synthetic workflow for 1-methoxy-10H-acridin-9-one via Ullmann condensation.
3.1.1. Experimental Protocol (Exemplary)
The following is a generalized protocol based on known procedures for similar acridone syntheses.[6] Optimization of reaction conditions would be necessary to achieve high yields for 1-methoxy-10H-acridin-9-one.
Step 1: Synthesis of N-(2-methoxyphenyl)anthranilic acid
-
To a flask, add 2-aminobenzoic acid (1 eq.), 2-iodoanisole (1 eq.), potassium carbonate (2 eq.), and a catalytic amount of copper(I) iodide and L-proline.
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture at 90-100 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the crude N-(2-methoxyphenyl)anthranilic acid.
Step 2: Cyclization to 1-methoxy-10H-acridin-9-one
-
Add the crude N-(2-methoxyphenyl)anthranilic acid to polyphosphoric acid (PPA).
-
Heat the mixture to 120-140 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter, wash with water, and dry the crude 1-methoxy-10H-acridin-9-one.
-
Purify the product by recrystallization or column chromatography.
3.2. Spectroscopic Characterization
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex pattern of doublets and triplets due to the protons on the three aromatic rings. The methoxy protons will appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.[8]
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (C9) in the downfield region, typically around δ 175-180 ppm.[7] The aromatic carbons will resonate in the range of δ 110-150 ppm. The methoxy carbon will show a signal around δ 55-60 ppm.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ (if non-N-substituted).
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.[9]
-
C-H Stretch (aliphatic -OCH₃): Peaks just below 3000 cm⁻¹.[9]
-
C=O Stretch (carbonyl): A strong, sharp absorption band around 1620-1640 cm⁻¹.[6][9]
-
C=C Stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (ether): A strong band in the 1200-1250 cm⁻¹ region.[10]
3.2.4. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The predicted monoisotopic mass for C₁₄H₁₁NO₂ is 225.07898 Da.[3] The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 225.
Biological Activity and Potential Applications
While specific biological studies on 1-methoxy-10H-acridin-9-one are limited, the extensive research on other acridone derivatives provides a strong basis for predicting its potential pharmacological activities.
4.1. Anticancer Potential
The acridone scaffold is a well-established pharmacophore in anticancer drug discovery. The planar structure allows for intercalation between DNA base pairs, leading to inhibition of DNA replication and transcription, and ultimately cell death. Furthermore, some acridone derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication.[11]
Studies on various methoxy-substituted acridones have shown that the position of the methoxy group can significantly influence cytotoxic activity.[2][12] For example, some studies suggest that methoxylation at certain positions can either enhance or diminish the anticancer potency against different cancer cell lines.[2] Therefore, 1-methoxy-10H-acridin-9-one warrants investigation for its cytotoxic effects against a panel of cancer cell lines to determine its potential as an anticancer agent.
4.2. Antiviral and Antimicrobial Activity
Acridone derivatives have also demonstrated promising antiviral and antimicrobial properties.[2] The mechanism of action is often attributed to their ability to interfere with viral or microbial nucleic acid replication. Given the broad-spectrum bioactivity of the acridone class, it is plausible that 1-methoxy-10H-acridin-9-one may also exhibit antiviral or antimicrobial effects.
4.3. Other Potential Applications
The fluorescent nature of the acridone ring system also makes these compounds interesting candidates for the development of fluorescent probes for biological imaging.[13]
Future Directions
Further research is required to fully elucidate the chemical and biological properties of 1-methoxy-10H-acridin-9-one. Key areas for future investigation include:
-
Optimized Synthesis: Development of a high-yielding and scalable synthetic route.
-
Comprehensive Characterization: Detailed experimental determination of its physicochemical and spectroscopic properties.
-
Biological Evaluation: In-depth studies of its cytotoxicity against a broad range of cancer cell lines, as well as its antiviral and antimicrobial activities.
-
Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the impact of substitution at the 1-position on biological activity.
Conclusion
1-methoxy-10H-acridin-9-one is a member of the pharmacologically significant acridone family of compounds. While specific experimental data for this molecule is currently limited in the public domain, its chemical structure suggests a high potential for interesting biological activities, particularly in the realm of anticancer and antimicrobial research. This technical guide provides a foundational understanding of its inferred properties and a roadmap for future investigations that could unlock its full therapeutic or diagnostic potential.
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